molecular formula C24H27NO4S B285030 N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE

N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE

Cat. No.: B285030
M. Wt: 425.5 g/mol
InChI Key: MYLKLMJLAAHORC-UHFFFAOYSA-N
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Description

N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE is a complex organic compound with a molecular formula of C27H25NO4S This compound is known for its unique structure, which includes a sulfonyl group attached to a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Butanamide Side Chain: The final step involves the attachment of the butanamide side chain through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE has shown potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-dimethylphenyl)sulfonyl]benzamide: Shares the sulfonyl group but lacks the dibenzofuran moiety.

    N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide: Contains the dibenzofuran core but has a different side chain.

Uniqueness

N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE is unique due to its combination of the sulfonyl group and the dibenzofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide

InChI

InChI=1S/C24H27NO4S/c1-4-7-24(26)25(30(27,28)23-13-10-16(2)14-17(23)3)18-11-12-22-20(15-18)19-8-5-6-9-21(19)29-22/h10-15H,4-9H2,1-3H3

InChI Key

MYLKLMJLAAHORC-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=C(C=C4)C)C

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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